molecular formula C10H7NO6 B1619963 4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid CAS No. 904814-30-8

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid

Cat. No.: B1619963
CAS No.: 904814-30-8
M. Wt: 237.17 g/mol
InChI Key: DBNMRWDKCSKCOM-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a hydroxy group, a nitrophenyl group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-oxo-4-(3-nitrophenyl)-2-oxobut-3-enoic acid.

    Reduction: Formation of 4-hydroxy-4-(3-aminophenyl)-2-oxobut-3-enoic acid.

    Substitution: Formation of halogenated derivatives such as 4-hydroxy-4-(3-bromophenyl)-2-oxobut-3-enoic acid.

Scientific Research Applications

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by hydrogen bonding and van der Waals forces, which stabilize the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • 4-Hydroxy-3-nitrobenzoic acid
  • 4-Hydroxy-3-nitrophenylacetone

Uniqueness

4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-8(5-9(13)10(14)15)6-2-1-3-7(4-6)11(16)17/h1-5,12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMRWDKCSKCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355558
Record name 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-30-8
Record name 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid
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Reactant of Route 6
4-Hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid

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